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molecular formula C7H11ClN2 B8296225 4-Dimethylaminopyridine hydrochloride

4-Dimethylaminopyridine hydrochloride

Cat. No. B8296225
M. Wt: 158.63 g/mol
InChI Key: NNRDTRXBVBOCAG-UHFFFAOYSA-N
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Patent
US05608074

Procedure details

A process for the preparation of the compound of Formula I ##STR10## which comprises Step (a) treating the compound of Formula Va ##STR11## with thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine selected from the group consisting of 4-(4-methyl-1-piperidinyl)pyridine; 4-(4-methyl-1-piperidinyl)pyridine hydrochloride; 4-dimethylaminopyridine; and 4-dimethylaminopyridine hydrochloride and a solvent to afford the compound of Formula IVa; ##STR12## Step (b) treating the compound of Formula IVa with sodium isopropoxide in a solvent followed by saponification with a base to afford the compound of Formula III; ##STR13## Step (c) treating the compound of Formula III in a solvent with thionyl chloride and pyridine in a solvent and subsequently adding 5-aminotetrazole and triethylamine in a solvent to afford the compound of Formula II; ##STR14## Step (d) treating the compound of Formula II with sodium hydroxide solution in a solvent to afford the compound of Formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N'-disubstituted aminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(4-methyl-1-piperidinyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.CC1C[CH2:10][N:9]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH2:8]C1.Cl.CC1CCN(C2C=CN=CC=2)CC1>CN(C)C1C=CN=CC=1>[ClH:3].[CH3:8][N:9]([CH3:10])[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
4-N,N'-disubstituted aminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCN(CC1)C1=CC=NC=C1
Step Four
Name
4-(4-methyl-1-piperidinyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1CCN(CC1)C1=CC=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A process for the preparation of the compound of Formula I ##STR10## which
ADDITION
Type
ADDITION
Details
treating the compound of Formula Va

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C1=CC=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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